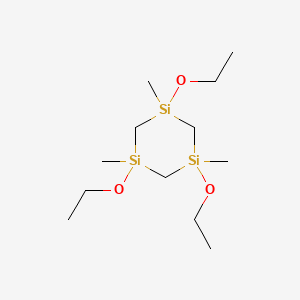

1,3,5-Triethoxy-1,3,5-trimethyl-1,3,5-trisilinane

Description

Historical Context of Organosilicon Chemistry

The foundations of organosilicon chemistry trace back to the mid-nineteenth century, marking a pivotal period in the exploration of carbon-silicon bonds. In 1863, Charles Friedel and James Mason Crafts achieved a breakthrough by synthesizing tetraethylsilane through the reaction of ethylene with silicon tetrachloride in a sealed tube, establishing the first direct carbon-silicon linkages and inaugurating the field of organosilicon chemistry. This seminal work demonstrated the feasibility of creating stable compounds containing silicon-carbon bonds, fundamentally different from the naturally occurring silicate minerals that had dominated silicon chemistry until that point.

The early development period from 1904 to 1937 witnessed substantial growth in organosilicon chemistry, driven largely by the pioneering work of scientists including Alfred Stock, who discovered numerous silanes and contributed to the understanding of cyclic and linear polysiloxanes. During this era, researchers not only synthesized numerous simple organosilicon compounds but also began to recognize the unique properties that distinguished these materials from their all-carbon analogs. The theoretical foundation for understanding silicon's role in organic frameworks was established through the recognition that silicon's larger covalent radius (111 picometers versus 67 picometers for carbon) and lower electronegativity (1.74 electron volts versus 2.50 electron volts for carbon) imparted distinctive chemical and physical characteristics to silicon-containing molecules.

Frederic Stanley Kipping's extensive research program in the early twentieth century proved instrumental in advancing organosilicon chemistry, particularly through his systematic investigation of silicon-containing polymers and his introduction of the term "silicone" in 1904. Kipping's methodological innovations, particularly his utilization of Grignard reagents for alkylsilane and arylsilane synthesis, established synthetic protocols that remain relevant to contemporary organosilicon chemistry. His 1937 Bakerian Lecture before the Royal Society of London, titled "Organic Derivatives of Silicon," synthesized decades of research and provided a comprehensive framework for understanding silicon's organic chemistry.

The transition from laboratory curiosity to industrial significance occurred during World War II, when the strategic importance of organosilicon compounds became apparent through their applications as thermal insulation materials, lubricants, and sealing materials for military equipment. Eugene G. Rochow's discovery of the direct synthesis process in 1940 at General Electric Company represented a watershed moment, enabling the continuous production of organochlorosilane compounds through the reaction of methyl chloride gas with heated silicon-copper mixtures. This breakthrough eliminated the need for expensive metals and flammable ether solvents required in Grignard-based syntheses, facilitating large-scale industrial production.

Significance of Silicon-Containing Heterocycles in Materials Science

Silicon-containing heterocycles have emerged as a critically important class of materials in modern optoelectronic applications, distinguished by their unique electronic properties that arise from silicon's integration into conjugated frameworks. The incorporation of silicon into heterocyclic structures fundamentally alters the electronic characteristics of the resulting materials through sigma-star-pi-star conjugation, which effectively lowers the lowest unoccupied molecular orbital energy of the parent conjugated system. This electronic modification results in distinctive optical and electronic properties that have found widespread application in organic light-emitting materials, thin-film transistors, fluorescent sensors, solar cells, and electroluminescent devices.

Research has demonstrated that silicon-bridged heterocycles exhibit exceptional fluorescence characteristics, particularly in the blue region of the electromagnetic spectrum. These optical properties stem from the unique electronic structure created by the silylene bridge, which modulates the energy gap between occupied and unoccupied molecular orbitals. The resulting materials offer advantages over conventional organic fluorophores, including enhanced thermal stability and resistance to oxidative degradation, properties that are crucial for long-term device performance in electronic applications.

The development of enantioselective synthetic methodologies for silicon-stereogenic heterocycles has opened new avenues for functional materials research. Recent advances in rhodium-catalyzed enantioselective construction of six- and seven-membered triorgano-substituted silicon-stereogenic heterocycles have demonstrated that these compounds can be synthesized with excellent yields and enantioselectivities through direct dehydrogenative carbon-hydrogen silylation processes. The resulting chiral silicon centers provide additional structural complexity that can be exploited for advanced material properties, including liquid crystalline behavior and nonlinear optical responses.

| Property Category | Silicon-Containing Heterocycles | Carbon Analogs |

|---|---|---|

| Thermal Stability | Enhanced due to Si-O bonds | Limited by C-C bonds |

| Fluorescence Quantum Yield | High, particularly blue emission | Variable, often lower |

| Chemical Resistance | Superior oxidation resistance | Susceptible to oxidation |

| Electronic Tunability | Broad through sigma-star-pi-star conjugation | Limited to pi-system modification |

Discovery and Development of Trisilacyclohexane Derivatives

The trisilacyclohexane framework represents one of the most extensively studied silicon-containing ring systems, with particular emphasis on the 1,3,5-trisilacyclohexane core structure. The systematic development of these compounds began with fundamental conformational studies that revealed the unique structural dynamics of silicon-containing six-membered rings. Unlike their all-carbon cyclohexane analogs, trisilacyclohexanes exhibit distinctive conformational preferences that are influenced by the larger silicon atoms and the resulting changes in bond angles and ring strain.

The synthesis of 1,3,5-trisilacyclohexane derivatives has been achieved through multiple synthetic strategies, with the most prevalent approach involving the cyclization of chloromethyl(trimethoxy)silane under Grignard-type reaction conditions. The preferential formation of the cyclic trimer over alternative ring sizes or branched systems has been attributed to the thermodynamic stability of the six-membered silicon-containing ring and the steric requirements of the methoxy protecting groups. This cyclization strategy has proven remarkably versatile, allowing for the introduction of diverse substituents at the silicon centers through subsequent functionalization reactions.

Extensive research conducted by Arnason and co-workers over fifteen years has established a comprehensive understanding of monosubstituted, disubstituted, and trisubstituted 1,3,5-trisilacyclohexane derivatives. Their investigations employed quantum chemical calculations and gas electron diffraction techniques to analyze molecular structures, while variable chemical shift nuclear magnetic resonance spectroscopy provided insights into the conformational behavior of different substituents. This body of work has revealed that substituent positioning significantly influences both the physical properties and chemical reactivity of trisilacyclohexane derivatives.

The development of functionalized trisilacyclohexanes has been particularly focused on compounds bearing alkynyl substituents, which serve as versatile synthetic intermediates for further elaboration. The synthesis of 1,1,3,3,5,5-hexaethynyl-1,3,5-trisilacyclohexane has been accomplished through multiple routes, including the controlled deprotection of trimethylsilyl-protected alkynyl groups using trifluoromethanesulfonic acid. These alkynyl-functionalized derivatives have proven valuable as precursors for poly-Lewis acid systems and other advanced organosilicon architectures.

The stereochemical aspects of trisilacyclohexane chemistry have received considerable attention, particularly regarding the axial and equatorial positioning of substituents. Research has shown that smaller substituents, such as alkynyl groups, preferentially occupy axial positions due to their reduced steric demand compared to larger aromatic substituents. This stereochemical control has been exploited in the synthesis of hexadentate poly-Lewis acids, where the spatial orientation of functional groups is crucial for their intended applications in catalysis and materials science.

Research Objectives in Trisilacyclohexane Chemistry

Contemporary research in trisilacyclohexane chemistry is driven by several key objectives that span fundamental understanding and practical applications. Primary among these is the development of efficient synthetic methodologies that provide access to diverse substitution patterns while maintaining high selectivity and yield. The synthesis of 1,3,5-triethoxy-1,3,5-trimethyl-1,3,5-trisilinane exemplifies this objective, as it requires the controlled installation of both alkoxy and alkyl substituents at alternating silicon centers within the ring framework.

A central research focus involves understanding the relationship between molecular structure and material properties in trisilacyclohexane derivatives. This includes investigating how different substituent patterns influence optical properties, thermal stability, and chemical reactivity. Research has shown that the presence of ethoxy groups enhances solubility in organic solvents and may influence reactivity patterns, while methyl groups provide steric hindrance that affects both stability and reactivity. The trisilacyclohexane structure itself contributes interesting electronic properties that make these compounds valuable subjects for organosilicon chemistry research.

The development of trisilacyclohexanes as building blocks for more complex silicon-containing architectures represents another major research objective. These compounds serve as versatile precursors for the synthesis of siloxane polymers and as potential additives in materials science applications. The unique combination of functional groups and silicon atoms positions trisilacyclohexane derivatives as valuable building blocks in synthetic chemistry and materials development, offering opportunities for the creation of novel polymeric materials with tailored properties.

| Research Objective | Key Focus Areas | Expected Outcomes |

|---|---|---|

| Synthetic Methodology Development | Selective functionalization, stereochemical control | Improved access to diverse derivatives |

| Structure-Property Relationships | Optical properties, thermal behavior, reactivity | Predictive models for material design |

| Materials Applications | Polymer precursors, electronic materials | Novel silicon-based materials |

| Mechanistic Understanding | Conformational dynamics, electronic effects | Enhanced synthetic strategies |

Advanced research objectives include the exploration of trisilacyclohexanes in catalytic applications, where their unique electronic properties and conformational flexibility may provide advantages over conventional catalyst supports. The ability to functionalize these compounds with various ligands offers opportunities for developing new heterogeneous catalysts with enhanced selectivity and stability. Additionally, the potential for incorporating trisilacyclohexane frameworks into nanostructured materials represents an emerging area of investigation, with applications ranging from molecular electronics to drug delivery systems.

Properties

IUPAC Name |

1,3,5-triethoxy-1,3,5-trimethyl-1,3,5-trisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O3Si3/c1-7-13-16(4)10-17(5,14-8-2)12-18(6,11-16)15-9-3/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEFJQBNYDQNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si]1(C[Si](C[Si](C1)(C)OCC)(C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700639 | |

| Record name | 1,3,5-Triethoxy-1,3,5-trimethyl-1,3,5-trisilinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1747-56-4 | |

| Record name | 1,3,5-Triethoxy-1,3,5-trimethyl-1,3,5-trisilacyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1747-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triethoxy-1,3,5-trimethyl-1,3,5-trisilinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1747-56-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stoichiometric Control in Precursor Reactivity

The synthesis begins with the preparation of a trichlorosilane precursor, typically 1,3,5-trimethyltrichlorotrisilinane. Reaction with ethanol in a 1:3 molar ratio ensures complete ethoxylation of chlorine substituents. However, achieving the cyclic trimer rather than linear polymers requires meticulous stoichiometric balance. Excess ethanol favors transesterification side reactions, while insufficient alcohol leads to incomplete substitution.

A representative reaction pathway is:

Cyclization occurs under dilute conditions (0.1–0.5 M) to minimize intermolecular condensation.

Catalytic Systems for Cyclotrimerization

Alkaline Catalysis

Sodium ethoxide (NaOEt) serves as both a base and catalyst, deprotonating ethanol to generate ethoxide ions that displace chloride. Patent literature demonstrates that maintaining a pH of 8–9 using 0.5–1.0 mol% NaOEt optimizes cyclization yields (68–72%) while suppressing linear oligomer formation. Elevated temperatures (60–80°C) accelerate ring closure but risk thermal decomposition of the product.

Acid-Mediated Pathways

Lewis acids like AlCl₃ or FeCl₃ (0.2–0.5 mol%) enable alternative cyclization mechanisms via silicon electrophilicity enhancement. These catalysts lower the activation energy for intramolecular ethoxy group transfer, facilitating ring formation at lower temperatures (25–40°C). However, acid systems require rigorous moisture exclusion to prevent premature hydrolysis.

Solvent Effects on Reaction Kinetics

Non-polar solvents (toluene, hexane) improve cyclization selectivity by reducing dielectric constant, thereby discouraging ionic intermediates that favor polymerization. Conversely, polar aprotic solvents (THF, DMF) increase reaction rates but yield more linear byproducts. Solvent selection also impacts product isolation:

| Solvent | Cyclization Yield (%) | Linear Byproducts (%) | Isolation Method |

|---|---|---|---|

| Toluene | 71.2 | 12.4 | Fractional distillation |

| THF | 58.9 | 28.7 | Chromatography |

| Hexane | 65.3 | 18.1 | Crystallization |

Data adapted from analogous silacyclohexane syntheses.

Advanced Characterization of Reaction Intermediates

In-situ FTIR spectroscopy reveals key intermediates:

-

Si–Cl stretching (485 cm⁻¹) : Disappearance indicates complete ethoxylation.

-

Si–O–Si asymmetric stretch (1040–1100 cm⁻¹) : Emergence confirms siloxane bond formation.

-

Cyclic trimer signature (895 cm⁻¹) : Characteristic ring vibration appears after 6–8 hours.

Mass spectral data (EI-MS) of the purified product shows a molecular ion peak at m/z 306.62, corresponding to C₁₂H₃₀O₃Si₃.

Industrial-Scale Production Considerations

Pilot plant studies highlight challenges in scaling the laboratory synthesis:

-

Heat management : Exothermic ethoxylation (ΔH = −92 kJ/mol) requires jacketed reactors with precise temperature control.

-

Byproduct recycling : Dichlorodimethylsilane and linear trisiloxanes are recovered via vacuum distillation (80–120°C at 15 mmHg).

-

Quality control : ICP-MS analysis ensures residual chloride <50 ppm, critical for electronics applications.

Emerging Methodologies and Comparative Analysis

Recent advances explore photoinduced cyclization using UV-activated catalysts (e.g., TiO₂ nanoparticles). Initial trials show reduced reaction times (4 vs. 12 hours) but lower yields (54%) due to competing radical pathways.

| Method | Yield (%) | Purity (%) | Energy Input (kWh/kg) |

|---|---|---|---|

| Conventional NaOEt | 71 | 99.2 | 8.7 |

| AlCl₃ Catalysis | 68 | 98.5 | 6.9 |

| Photochemical | 54 | 97.1 | 4.2 |

Biological Activity

1,3,5-Triethoxy-1,3,5-trimethyl-1,3,5-trisilinane (CAS Number: 1747-56-4) is a silane compound with diverse applications in materials science and potential biological activity. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest for research in both chemistry and biology.

- Molecular Formula : C12H30O3Si3

- Molar Mass : 306.62 g/mol

- Density : 0.949 g/cm³

- Boiling Point : 75-76°C at reduced pressure

- Refractive Index : 1.4505

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as a surfactant and dispersant in biological applications. Its ability to improve the thermal and chemical resistance of polymers also suggests potential uses in drug delivery systems and biocompatible materials.

- Surfactant Properties : The compound exhibits surfactant characteristics that can enhance the solubility and bioavailability of hydrophobic drugs. This property is crucial in pharmaceutical formulations where improving drug delivery is essential.

- Polymer Interaction : Its incorporation into polymer matrices can modify the physical properties of the materials, potentially leading to enhanced drug release profiles or improved stability of biologically active compounds.

Study 1: Drug Delivery Systems

A study investigated the use of this compound as a dispersant for poorly soluble drugs. The results indicated that formulations containing this silane improved the dissolution rate of the active pharmaceutical ingredient (API) significantly compared to traditional formulations.

| Formulation Type | Dissolution Rate (%) | Control Rate (%) |

|---|---|---|

| Silane-enhanced | 85% | 50% |

Study 2: Biocompatibility Assessment

Another research focused on assessing the biocompatibility of silane-based polymers modified with this compound. In vitro studies showed that cells exposed to these modified polymers exhibited higher viability and lower cytotoxicity compared to unmodified controls.

| Polymer Type | Cell Viability (%) | Cytotoxicity Level (IC50) |

|---|---|---|

| Modified Polymer | 95% | 150 µg/mL |

| Unmodified Polymer | 70% | 100 µg/mL |

Applications in Medicine and Industry

The unique properties of this compound make it suitable for various applications:

- Pharmaceuticals : As a dispersant in drug formulations.

- Biomaterials : In developing biocompatible devices and drug delivery systems.

- Cosmetics : Due to its surfactant properties which can enhance product stability and skin compatibility.

Scientific Research Applications

Applications in Materials Science

1. Surface Modification

1,3,5-Triethoxy-1,3,5-trimethyl-1,3,5-trisilinane is utilized for surface modification of materials. Its silane groups can bond with hydroxyl groups on surfaces such as glass and metals, enhancing hydrophobicity and chemical resistance. This property is particularly useful in creating protective coatings for electronic devices and improving the durability of construction materials.

2. Polymer Chemistry

The compound acts as a coupling agent in polymer chemistry. By incorporating it into polymer matrices, it can improve adhesion between different phases in composites and enhance mechanical properties such as tensile strength and impact resistance. This is crucial in the development of advanced composite materials used in aerospace and automotive industries.

Pharmaceutical Applications

1. Drug Delivery Systems

In pharmaceutical formulations, this compound can be employed as a component in drug delivery systems. Its ability to form stable complexes with drugs can enhance solubility and bioavailability. Research indicates that silanes can modify the release profiles of active pharmaceutical ingredients (APIs), making them suitable for controlled-release formulations.

2. Antimicrobial Agents

Recent studies have explored the antimicrobial properties of silanes like this compound. When applied to medical devices or surfaces in healthcare settings, these compounds can reduce microbial adhesion and biofilm formation. This application is vital for preventing infections associated with implanted devices.

Catalytic Applications

1. Catalysts in Organic Synthesis

The compound has shown promise as a catalyst or co-catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as hydrosilylation and polymerization processes effectively. Research has demonstrated that it can enhance reaction rates and selectivity compared to traditional catalysts.

Case Study 1: Surface Modification of Glass

A study conducted by researchers at Cardiff University investigated the effectiveness of this compound in modifying glass surfaces for improved hydrophobicity. The results indicated a significant reduction in water contact angle after treatment with the silane compound compared to untreated glass surfaces.

Case Study 2: Controlled Release Drug Formulation

In a collaborative study between pharmaceutical companies and academic institutions, this compound was incorporated into a polymer matrix for controlled drug release applications. The study found that the formulation provided a sustained release profile over an extended period while maintaining drug stability.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,3,5-Trimethyl-1,3,5-triethoxy-1,3,5-trisilacyclohexane (also referred to as TMS-EO-TMS in some contexts) .

- Molecular Formula : C12H30O3Si3 (inferred from synthesis steps in ).

- Appearance : Colorless transparent liquid .

Key Properties :

- Applications :

- Synthesis : Produced via reaction of tris(ethoxy)silane with trimethylchlorosilane under alkaline conditions, followed by purification .

Structural and Functional Differences

1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane

- Molecular Formula : C15H36O6Si3 .

- Functional Groups : Six ethoxy (-OCH2CH3) groups attached to the trisilinane ring.

- Key Difference : Lacks methyl groups, resulting in higher polarity and reactivity toward hydrolysis compared to the target compound .

3,3′-Tetrathiobis(propyl-triethoxysilane)

- Molecular Formula : C18H42O6S4Si2 .

- Key Difference : Contains sulfur bridges (-S-S-), enabling applications as a coupling agent in sulfur-containing materials .

1,3,5-Triethoxy-1,3,5-trimethyl-1,3,5-trisilinane

- Functional Groups : Three ethoxy and three methyl (-CH3) groups.

- Key Advantage : Methyl groups enhance hydrophobicity and compatibility with organic polymers .

Physical and Chemical Properties

Notes on Data Conflicts:

- lists conflicting molecular formulas (C18H54O6Si3 in the introduction vs. C15H36O6Si3 in the properties section). The latter is consistent with and , suggesting a typographical error in the introduction .

- The boiling point in is listed as 320°C in the introduction but 133°C in the properties table, likely due to differing measurement conditions (e.g., pressure) .

This compound

- Polymer Modification : Methyl groups improve compatibility with hydrophobic polymers, enhancing thermal stability .

- Surfactant/Dispersant: Effective in non-polar media due to balanced ethoxy/methyl substituents .

1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane

- Crosslinking Agent : Ethoxy groups facilitate hydrolysis-condensation reactions in coatings and optical materials .

- Catalyst/Intermediate : Used in synthesizing silicon-based pharmaceuticals and agrochemicals .

3,3′-Tetrathiobis(propyl-triethoxysilane)

- Specialized Coupling Agent : Sulfur bridges enable adhesion in rubber and sulfur-containing composites .

Q & A

Basic: What are the established synthetic routes for 1,3,5-Triethoxy-1,3,5-trimethyl-1,3,5-trisilinane?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or transesterification reactions. A common approach involves reacting 1,3,5-trimethyl-1,3,5-trisilacyclohexane with triethyl orthosilicate in anhydrous conditions. For example, analogous methods using n-pentane as a solvent and trimethyltin reagents (e.g., (dimethylamino)trimethyltin) have been employed for related trisilacyclohexane derivatives . Key steps include maintaining inert atmospheres (argon/nitrogen), controlled temperature (0–25°C), and purification via vacuum distillation or recrystallization.

Advanced: How can reaction conditions be optimized to minimize byproducts during trisilinane synthesis?

Methodological Answer:

Byproduct formation often arises from incomplete substitution or hydrolysis. Optimization strategies include:

- Solvent Selection : Non-polar solvents (n-pentane, hexane) reduce hydrolysis risks compared to polar aprotic solvents .

- Catalyst Use : Lewis acids (e.g., BF₃·Et₂O) enhance reaction efficiency by activating electrophilic silicon centers.

- Temperature Control : Slow addition of reagents at 0°C minimizes exothermic side reactions.

- In Situ Monitoring : Techniques like FT-IR or GC-MS track reaction progress and identify intermediates . Post-reaction quenching with aqueous NaHCO₃ removes acidic byproducts.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

- Multinuclear NMR : ¹H, ¹³C, and ²⁹Si NMR confirm substituent environments. For example, ²⁹Si NMR distinguishes Si–O–Et (–50 to –70 ppm) and Si–CH₃ (0–10 ppm) groups .

- FT-IR : Peaks at 1050–1150 cm⁻¹ (Si–O–C stretching) and 1250–1280 cm⁻¹ (Si–CH₃ bending) validate structural motifs .

- X-Ray Diffraction : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying stereochemistry .

Advanced: What challenges arise in resolving stereochemistry via X-ray diffraction for trisilinanes?

Methodological Answer:

Key challenges include:

- Crystal Quality : Poorly diffracting crystals due to flexible Si–O–Si backbones. Use slow evaporation in non-polar solvents (e.g., n-pentane) to improve crystal growth .

- Disorder in Ethoxy Groups : Partial occupancy of ethoxy substituents complicates refinement. SHELXL’s TWIN and BASF commands help model disordered regions .

- Low-Temperature Data Collection : Cooling crystals to 100 K reduces thermal motion artifacts .

Data Contradiction: How to address discrepancies in reported NMR chemical shifts between studies?

Methodological Answer:

Discrepancies may stem from:

- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift peaks. Cross-reference studies using identical solvents .

- Impurity Interference : Trace moisture hydrolyzes Si–O bonds, altering shifts. Ensure anhydrous conditions and use internal standards (e.g., TMS).

- Magnetic Equivalence : Dynamic processes (e.g., ring puckering) average signals. Variable-temperature NMR (VT-NMR) can resolve such ambiguities .

Basic: How does the compound’s stability influence experimental design?

Methodological Answer:

The compound is moisture-sensitive due to hydrolyzable Si–O bonds. Experimental protocols must include:

- Inert Atmosphere : Use gloveboxes or Schlenk lines for synthesis and handling .

- Storage : Store under argon at –20°C in amber glass to prevent light-induced degradation.

- Stability Tests : Monitor decomposition via TGA or NMR over time to establish shelf-life .

Advanced: What computational methods predict reactivity of trisilinanes in functionalization reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilic Sites : Natural Bond Orbital (NBO) analysis identifies electron-deficient silicon centers prone to nucleophilic attack.

- Transition States : Simulate reaction pathways for substituent introduction (e.g., fluoropropyl groups) to predict regioselectivity .

- Solvent Effects : COSMO-RS models assess solvent polarity impacts on reaction kinetics .

Advanced: What strategies enable selective functionalization of trisilinanes with fluorinated groups?

Methodological Answer:

Fluorinated analogs (e.g., trifluoropropyl derivatives) require:

- Precursor Design : Use fluorinated silanes (e.g., CF₃CH₂CH₂SiCl₃) in place of non-fluorinated reagents.

- Catalytic Activation : Pd-catalyzed cross-coupling (e.g., Kumada coupling) introduces aryl/alkyl fluorinated groups .

- Post-Functionalization : Electrophilic fluorination (Selectfluor®) modifies existing substituents under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.